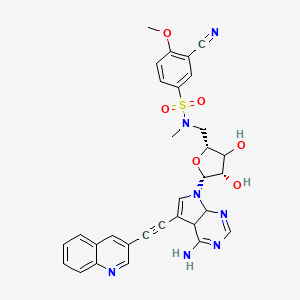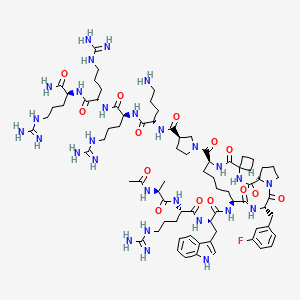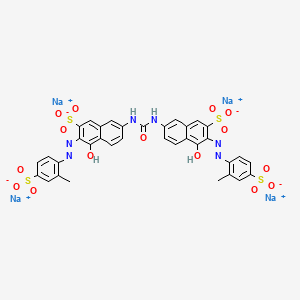
Direct orange 118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Orange 118 is an organic dye known for its bright orange color and water solubility. It is widely used in the textile industry for dyeing various fibers such as linen, cotton, silk, and wool. Additionally, it finds applications in the preparation of coatings, inks, and plastics .
Preparation Methods
Direct Orange 118 is generally prepared through chemical synthesis. The process often involves the modification and oxidation of naphthol compounds. The specific preparation methods can vary depending on the manufacturer and region . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure consistency and quality of the dye.
Chemical Reactions Analysis
Direct Orange 118 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Direct Orange 118 has a wide range of scientific research applications, including:
Chemistry: It is used as a dyeing agent for various fibers and materials.
Biology: It is used in biological staining to highlight structures in biological tissues.
Medicine: It is used in research to study the interactions of dyes with biological molecules.
Industry: It is used in the production of coatings, inks, and plastics
Mechanism of Action
The mechanism of action of Direct Orange 118 involves its interaction with the fibers or materials it dyes. The dye molecules bind to the fibers through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. These interactions result in the dye being absorbed and retained by the fibers, producing a long-lasting color .
Comparison with Similar Compounds
Direct Orange 118 can be compared with other similar compounds, such as:
- Direct Orange 102
- Direct Orange 104
- Direct Green 99
These compounds share similar dyeing properties but may differ in their chemical structures, resulting in variations in color fastness, solubility, and other properties .
Properties
Molecular Formula |
C35H24N6Na4O15S4 |
|---|---|
Molecular Weight |
988.8 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
RLFHKVCTLYWSBM-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


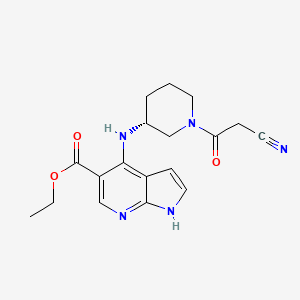
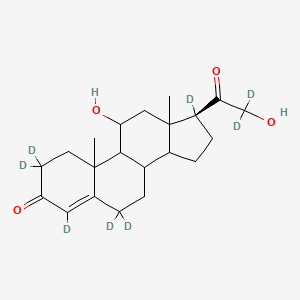
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)

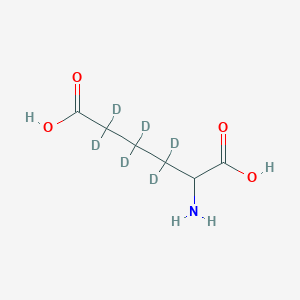
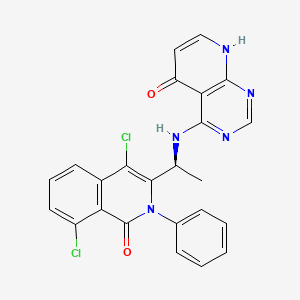
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)


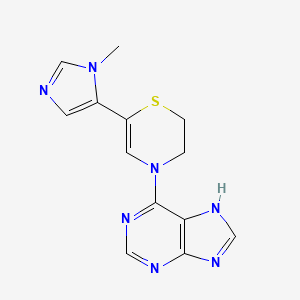
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)

